

oleanolic acid botanical sources and natural occurrence

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Compound Focus: Oleanonic Acid

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Botanical Sources and Natural Occurrence

Oleanolic acid (OA, $C_{30}H_{48}O_3$) is a pentacyclic triterpenoid found throughout the plant kingdom, often as a free acid or aglycone for triterpenoid saponins [1]. It is a secondary metabolite, biosynthesized from lupine, and can be oxidized or rearranged to form other compounds like taraxasterol and ursolic acid [1].

The table below lists common botanical sources and their typical oleanolic acid content:

Plant Source	Common Name	Part of Plant Used	Oleanolic Acid Content / Notes
<i>Olea europaea</i>	Olive	Leaves, Fruit	One of the most common and studied sources [2] [3].
<i>Vitis vinifera</i>	Grapes	Fruit	A notable dietary source [4].
Various species	Apples, Rosemary, Jujube	Fruit, Leaves	Found in many medicinal herbs and edible plants [4] [3].
<i>Elaeagnus angustifolia</i> L.	Oleaster / Russian Olive	Fruit	Traditionally used; contains OA among other phenolic compounds [5] [6].

Plant Source	Common Name	Part of Plant Used	Oleanolic Acid Content / Notes
Lantana camara	Lantana	Whole Plant	Source for extraction and characterization [1].

Extraction and Characterization Methods

Extraction Protocols

Optimal extraction is crucial due to OA's low concentration in plants. It is a **hard-hydrophobic compound**, practically insoluble in water (1.748 µg/L) [1]. Its solubility is best in medium-polarity solvents.

- **Solvent Selection:** The Hildebrand solubility parameter (δ) is a key guide. OA has a δ of 10.2, with optimal extraction using solvents like **n-butanol (δ 10.4)**, ethyl ether, chloroform, methanol, and ethanol [1].
- **Recommended Protocol: Aqueous ethanol (70-80%)** is often the best solvent. Water content swells plant tissue, improving mass transfer of triterpenes [1]. A sequential extraction process is effective:
 - **Defatting:** Use petroleum ether to remove non-polar compounds like fats and waxes [1].
 - **Primary Extraction:** Follow with ethyl ether, methanol, or preferably, aqueous ethanol for exhaustive OA recovery [1].
- **Advanced Techniques: Ultrasound-assisted extraction** can improve efficiency and yield, as noted in a study on oleaster fruit [6].

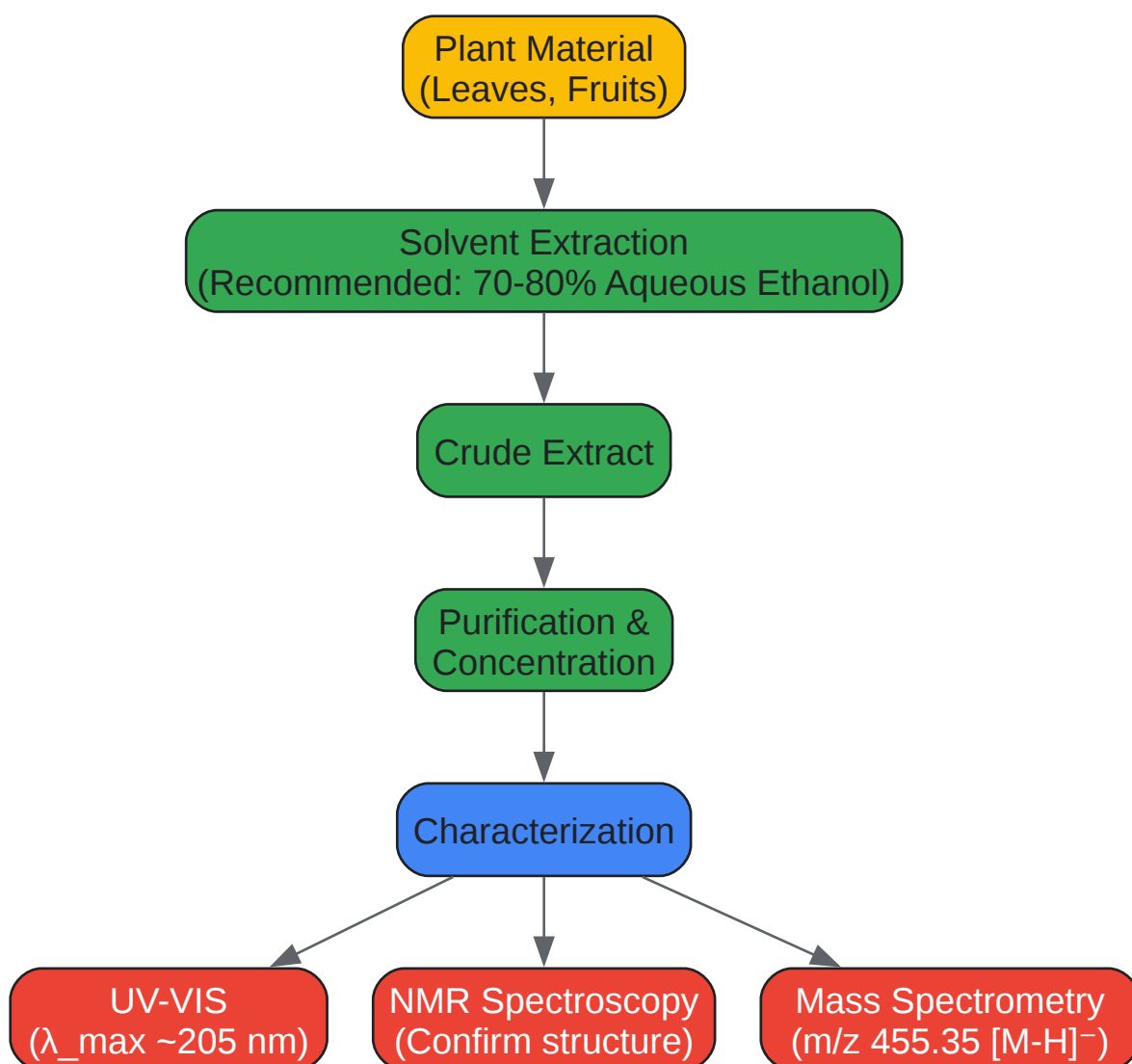
Analytical Characterization

Confirming the identity and purity of extracted OA requires multiple analytical techniques.

- **Physical Properties:** Pure OA is a crystalline solid with a high melting point of **306-313 °C** [1]. It appears as whitish prismatic or fine needle-shaped crystals depending on the recrystallization solvent [1].
- **Spectroscopic Data:**
 - **UV-VIS:** Shows a unique narrow absorbance peak at **~205-210 nm** [1].
 - **¹H-NMR:** Key signals include tertiary methyl groups (δ 0.81-1.20) and a characteristic olefinic proton at δ **5.43** (1H, brs, H-12) [1].

- **$^{13}\text{C-NMR}$** : Displays signals for an oxygenated carbon ($\delta \sim 79.9$, C-3), a tri-substituted double bond ($\delta \sim 124.2$ and ~ 146.5 , C-12 & C-13), and a carboxyl group ($\delta \sim 181.9$, C-28) [1].
- **Mass Spectrometry (MS)**: LC-ESI-ITTOF shows prominent peaks at m/z 455.35 $[\text{M-H}]^-$ and 456.35 [1]. GC-MS (EI) major fragments include m/z 203.2 and 202.2 [1].

This diagram illustrates the core workflow from plant material to a characterized oleanolic acid extract:



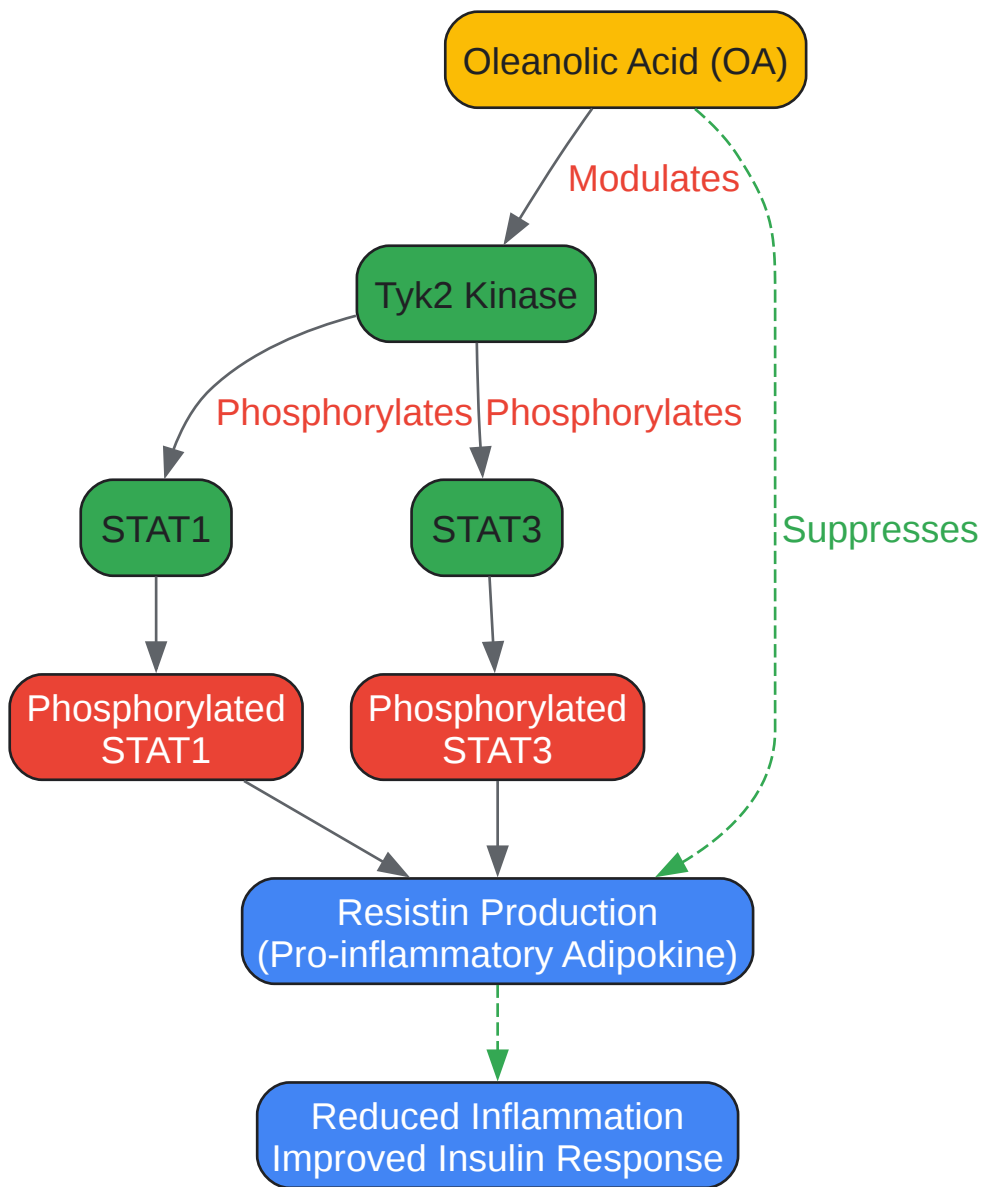
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Biological Activities and Therapeutic Potential

Oleanolic acid exhibits a wide range of biological activities through complex and multifactorial mechanisms, making it a promising candidate for drug development.

Biological Activity	Observed Effects / Potential Mechanisms	Key Findings / Research Status
Antioxidant	Neutralizes reactive oxygen species (ROS); inhibits lipid peroxidation; modulates inflammatory signaling pathways (e.g., NF-κB) [4].	Protects against oxidative stress linked to cancer, cardiovascular, and neurodegenerative diseases [4].
Anti-inflammatory	Modulates signaling pathways; suppresses production of pro-inflammatory cytokines and adipokines (e.g., resistin) [7].	Underlies potential for treating metabolic syndrome, inflammatory diseases, and skin conditions (e.g., eczema) [2] [7].
Hepatoprotective	Protects liver cells from toxins; supports regeneration; reduces liver enzyme levels [2] [3].	Clinical studies show regular intake can reduce liver enzyme levels by up to 20% [2].
Anticancer	Induces apoptosis (programmed cell death) in cancer cells [3].	Under investigation for treating chronic conditions like hepatitis and cancer; some formulations in Phase II trials by 2025 [2].
Antidiabetic & Anti-obesity	Enhances insulin response; preserves β-cell function; suppresses resistin induction in adipocytes by modulating Tyk-STAT signaling [4] [7].	Improves metabolic parameters; potential therapeutic for Type II diabetes and obesity-related complications [7].

The anti-diabetic and anti-inflammatory effects of OA are linked to its modulation of specific cellular signaling pathways, particularly in adipocytes:



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Industrial Production and Market Outlook

While plant extraction is current primary source, **microbial cell factories** using engineered *Saccharomyces cerevisiae* present a promising sustainable alternative. Recent metabolic engineering strategies have achieved OA titers of **606.9 mg/L**, dramatically enhancing potential for industrial production [8].

The global oleanolic acid market is growing, valued at USD 27.5 million in 2023 and projected to reach USD 34.8 million by 2029 (CAGR 5.6%) [3]. The **95% purity grade** is critical for pharmaceutical

applications, and the **Asia-Pacific** region, particularly China, dominates the market due to strong traditional medicine usage [9] [3].

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